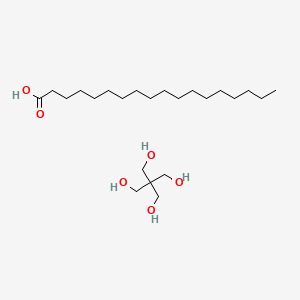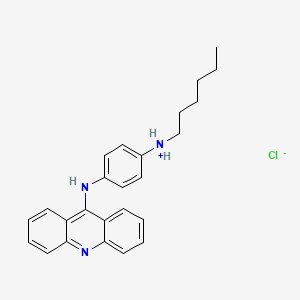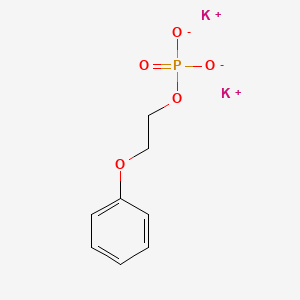
Dipotassium 2-phenoxyethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 2-phenoxyethyl phosphate: is a heterocyclic organic compound with the molecular formula C8H9K2O5P and a molecular weight of 294.324 g/mol . It is commonly used in various experimental and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of dipotassium 2-phenoxyethyl phosphate typically involves the neutralization reaction between phosphoric acid and potassium hydroxide. The reaction is carried out in a reaction kettle, with the temperature controlled at a maximum of 90°C. The pH value is regulated to be between 8.9 and 9.5 at the end of the reaction .
Industrial Production Methods: : Industrial production of this compound follows a similar neutralization process. After the neutralization reaction, the mixture is decolorized using activated carbon, filtered, and then concentrated and crystallized. The crystallized product is dehydrated using a centrifugal machine and dried at temperatures between 60°C and 70°C .
Chemical Reactions Analysis
Types of Reactions: : Dipotassium 2-phenoxyethyl phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products: : The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphate esters, while substitution reactions can produce various substituted phenoxyethyl derivatives .
Scientific Research Applications
Chemistry: : In chemistry, dipotassium 2-phenoxyethyl phosphate is used as a reagent in various synthetic reactions and as a catalyst in certain processes.
Biology: : In biological research, it is used to study the effects of phosphate compounds on cellular processes and as a source of phosphorus in nutrient media.
Medicine: : In medicine, this compound is explored for its potential use in drug formulations and as a buffering agent in pharmaceutical preparations.
Industry: : Industrial applications include its use as a stabilizer in various formulations and as an additive in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of dipotassium 2-phenoxyethyl phosphate involves its role as a source of phosphate ions. Once introduced into the body or a reaction system, the phosphate ions participate in various biochemical and chemical processes. These processes include phosphorylation reactions, which are crucial for energy transfer and signal transduction in cells .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include dipotassium phosphate, potassium dihydrogen phosphate, and other phosphate esters.
Uniqueness: : Dipotassium 2-phenoxyethyl phosphate is unique due to its specific structure, which includes a phenoxyethyl group. This structure imparts distinct chemical properties and reactivity compared to other phosphate compounds .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique chemical properties make it valuable for various synthetic and analytical processes.
Properties
CAS No. |
68511-20-6 |
|---|---|
Molecular Formula |
C8H9K2O5P |
Molecular Weight |
294.32 g/mol |
IUPAC Name |
dipotassium;2-phenoxyethyl phosphate |
InChI |
InChI=1S/C8H11O5P.2K/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;;/h1-5H,6-7H2,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
MPRREXQEDRAEKG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)OCCOP(=O)([O-])[O-].[K+].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


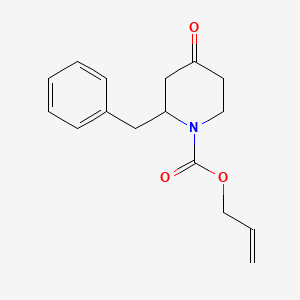

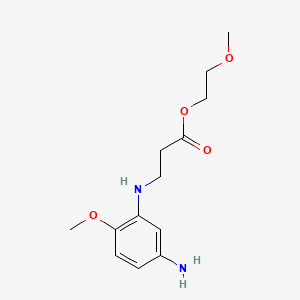


![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)
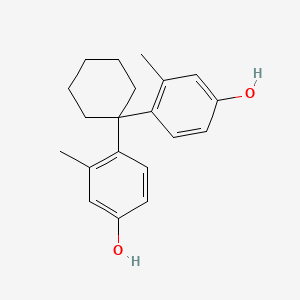

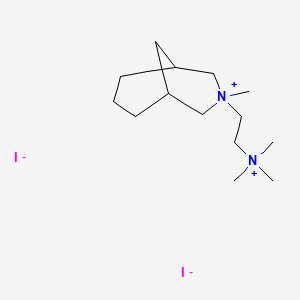
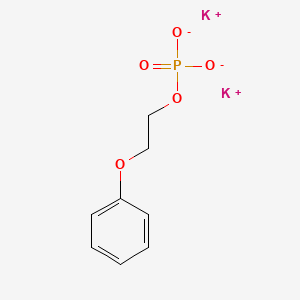
![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)

